

1H NMR characterization of 2-Amino-5-bromopyrazine

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Compound of Interest

Compound Name: 2-Amino-5-bromopyrazine

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A comprehensive analysis of the 1H NMR spectrum of **2-amino-5-bromopyrazine** is presented, offering a valuable resource for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of its spectral data against related compounds, a detailed experimental protocol for data acquisition, and a visual representation of the electronic effects influencing the chemical shifts.

Comparative 1H NMR Data

The 1H NMR spectrum of **2-amino-5-bromopyrazine** is characterized by two distinct signals in the aromatic region and a broad signal for the amino protons. To understand the influence of the amino and bromo substituents on the pyrazine ring, a comparison with pyrazine and 2-aminopyridine is insightful.

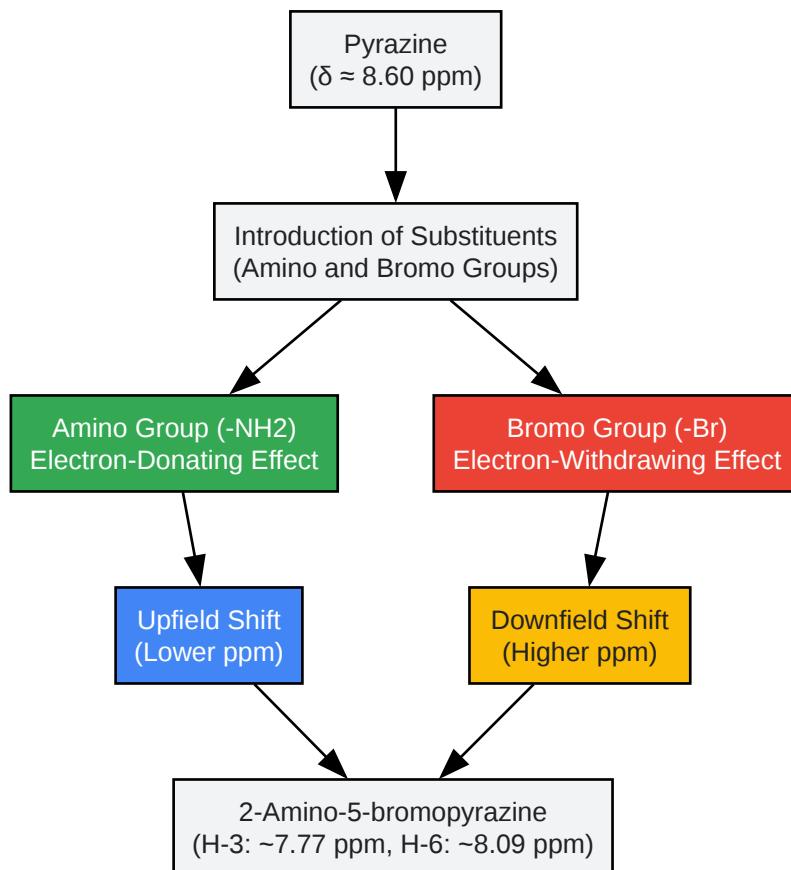
Compound	H-2 (ppm)	H-3 (ppm)	H-5 (ppm)	H-6 (ppm)	NH2 (ppm)	Solvent
Pyrazine	8.60 (s)	8.60 (s)	8.60 (s)	8.60 (s)	-	CDCl3
2-Aminopyridine	-	6.47 (d)	7.38 (t)	8.05 (d)	4.50 (br s)	CDCl3
2-Amino-5-bromopyrazine	-	7.77 (d)	-	8.09 (d)	4.30-4.78 (br s)	CDCl3
2-Amino-5-bromopyridine	-	6.41 (d)	-	8.10 (d)	4.58 (s)	DMSO-d6

As shown in the table, the protons on the pyrazine ring of **2-amino-5-bromopyrazine** appear as doublets at approximately 8.09 ppm and 7.77 ppm in chloroform-d (CDCl3)[1]. The broad singlet observed between 4.30 and 4.78 ppm corresponds to the two protons of the amino group[1]. The parent pyrazine molecule displays a single peak at around 8.6 ppm for its four equivalent protons. The introduction of the electron-donating amino group and the electron-withdrawing bromo group breaks this symmetry and significantly influences the chemical shifts of the remaining ring protons.

Substituent Effects on the Pyrazine Ring

The observed chemical shifts in **2-amino-5-bromopyrazine** can be rationalized by considering the electronic effects of the amino and bromo substituents on the pyrazine ring. The amino group is an electron-donating group, which tends to increase the electron density on the ring, causing an upfield shift (to lower ppm values) of the adjacent protons. Conversely, the bromine atom is an electron-withdrawing group, which decreases the electron density on the ring and leads to a downfield shift (to higher ppm values).

The following diagram illustrates the logical relationship of these substituent effects on the proton chemical shifts.

Substituent Effects on ^1H NMR Chemical Shifts of Pyrazine Protons[Click to download full resolution via product page](#)

Substituent effects on pyrazine proton chemical shifts.

Experimental Protocol for ^1H NMR Spectroscopy

Objective: To acquire a high-resolution ^1H NMR spectrum of **2-amino-5-bromopyrazine**.

Materials and Equipment:

- **2-Amino-5-bromopyrazine** sample
- Deuterated chloroform (CDCl_3) with 0.03% v/v tetramethylsilane (TMS)

- NMR tube (5 mm)
- NMR spectrometer (e.g., 300 MHz or higher)
- Pipettes and vials

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **2-amino-5-bromopyrazine**.
 - Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
 - Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
 - Tune and match the probe for the ¹H frequency.
- Data Acquisition:
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Use a standard 90° pulse sequence.
 - Set the number of scans to a minimum of 16 to achieve a good signal-to-noise ratio. More scans may be required for dilute samples.

- Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.
- Acquire the Free Induction Decay (FID).
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
 - Integrate the peaks to determine the relative number of protons for each signal.
 - Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to aid in structural elucidation.

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References

- 1. 2-Amino-5-bromopyrazine synthesis - chemicalbook [chemicalbook.com]
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